Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It belongs to the class of drugs known as factor Xa inhibitors, which are direct anticoagulants used to prevent and treat thromboembolic disorders. []
Apixaban was developed through a series of modifications of earlier factor Xa inhibitors, notably razaxaban. [] The synthesis involved the cyclization of a carboxamido linker to create the novel bicyclic tetrahydropyrazolopyridinone scaffold. [] Further optimization involved exploring different substituents at various positions of the scaffold, leading to the identification of the optimal p-methoxyphenyl group at the P1 position and the 2-oxopiperidin-1-yl)phenyl group at the P4 position. []
The key structural features of apixaban and related compounds include a central pyrazole or tetrahydropyrazolopyridinone ring system, often substituted with various aryl and heterocyclic groups. [, ] These substitutions are crucial for interacting with the active site of factor Xa and achieving high potency and selectivity. []
Apixaban and similar arylpyrazole derivatives exert their anticoagulant effect by directly inhibiting factor Xa, a key enzyme in the coagulation cascade. [, ] They bind to the active site of factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. []
The primary application of apixaban and related factor Xa inhibitors is in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE). [, ] These drugs offer advantages over traditional anticoagulants, such as warfarin, due to their predictable pharmacokinetic profiles and reduced risk of bleeding complications. []
Future research directions for apixaban and related compounds may involve:* Further optimization of their pharmacological properties, aiming for improved efficacy, safety, and patient convenience. []* Development of novel formulations and delivery systems to enhance their therapeutic potential. []* Exploration of their potential applications in other diseases, such as cancer and inflammatory disorders, based on the emerging evidence of the role of coagulation factors in these conditions. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: